2-Bromoethyldimethylammonium bromide

Description

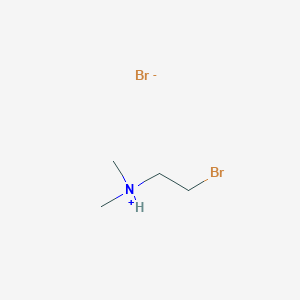

2-Bromoethyldimethylammonium bromide is a quaternary ammonium salt characterized by a dimethylammonium group attached to a 2-bromoethyl chain. Its molecular formula is C₄H₁₁Br₂N, with a molecular weight of 257.0 g/mol (CAS 2576-47-8) . This compound is typically synthesized via alkylation of dimethylamine with 1,2-dibromoethane or related bromoethyl precursors. It is hygroscopic, water-soluble, and exhibits ionic stability due to its quaternary ammonium structure. Applications include its use as an intermediate in organic synthesis, phase-transfer catalyst, or surfactant in specialized formulations .

Properties

IUPAC Name |

2-bromoethyl(dimethyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRUVSDIZTZFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)CCBr.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2862-39-7 | |

| Record name | (2-Bromoethyl)dimethylamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-bromo-N,N-dimethyl-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-bromoethyldimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyldimethylammonium bromide can be synthesized through the reaction of dimethylamine with 2-bromoethanol in the presence of hydrobromic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

(CH3)2NH+BrCH2CH2OH→(CH3)2NCH2CH2Br+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyldimethylammonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Addition Reactions: It can react with alkenes to form addition products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs under mild conditions.

Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Addition: Bromine or chlorine can be used to add across double bonds in alkenes.

Major Products Formed

Substitution: The major products are quaternary ammonium salts.

Elimination: The major products are alkenes.

Addition: The major products are vicinal dihalides.

Scientific Research Applications

2-Bromoethyldimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds.

Biology: It is used in the preparation of biologically active molecules and as a precursor in the synthesis of pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromoethyldimethylammonium bromide involves its ability to act as a quaternary ammonium salt. It can interact with various molecular targets, including enzymes and receptors, through ionic interactions. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects. The compound can also participate in the formation of ion pairs and complexes, which can influence its biological activity .

Comparison with Similar Compounds

Bis(2-chlorobenzyl)dimethylammonium Bromide

- Structure : Contains two 2-chlorobenzyl groups attached to a dimethylammonium core.

- Molecular Formula : C₁₆H₁₈BrCl₂N.

- Properties: Crystallizes in a monoclinic system with tetrahedral geometry at the nitrogen atom. Stabilized by Cl–Cl interactions and N–H⋯Br hydrogen bonds .

- Applications : Studied for crystal engineering due to halogen bonding and ionic interactions.

| Parameter | 2-Bromoethyldimethylammonium Bromide | Bis(2-chlorobenzyl)dimethylammonium Bromide |

|---|---|---|

| Molecular Weight | 257.0 g/mol | 375.6 g/mol |

| Halogen Substituents | Bromoethyl | Chlorobenzyl |

| Thermal Stability | Moderate (decomposes ~200°C) | High (stable up to 300°C) |

| Key Interactions | Ionic bonding, H-bonding | Halogen bonding, H-bonding |

Dodecyldimethylammonium Bromide

- Structure : Features a long dodecyl chain (C₁₂) attached to the ammonium center.

- Molecular Formula : C₁₄H₃₂BrN.

- Properties : Acts as a cationic surfactant with critical micelle concentration (CMC) ~15 mM. High solubility in polar solvents .

- Applications: Widely used in detergents, antimicrobial agents, and nanoparticle synthesis.

| Parameter | This compound | Dodecyldimethylammonium Bromide |

|---|---|---|

| Hydrophobic Group | Short bromoethyl chain | Long dodecyl chain |

| Solubility in Water | High | Moderate (CMC-dependent) |

| Industrial Use | Synthetic intermediate | Surfactant, disinfectant |

(2-(Diphenylamino)ethyl)trimethylammonium Bromide

- Structure: Combines a diphenylamino group with a trimethylammonium moiety.

- Molecular Formula : C₁₇H₂₃BrN₂.

- Properties : Exhibits fluorescence properties due to aromatic groups. Stable under ambient conditions .

- Applications: Potential use in optoelectronics and as a fluorescent probe.

| Parameter | This compound | (2-(Diphenylamino)ethyl)trimethylammonium Bromide |

|---|---|---|

| Aromatic Substituents | None | Diphenylamino |

| Optical Properties | Non-fluorescent | Fluorescent |

| Functional Role | Ionic catalyst | Photonic material |

Spectroscopic Data

| Compound | FTIR Peaks (cm⁻¹) | NMR (¹H, δ ppm) |

|---|---|---|

| This compound | 1061 (C–Br), 1480 (N–CH₃) | 3.2 (s, 6H, N–CH₃), 3.6 (t, 2H, CH₂Br) |

| Bis(2-chlorobenzyl)dimethylammonium Bromide | 552 (C–Cl), 1318 (aromatic C–H) | 4.5 (s, 4H, CH₂Cl), 7.3–7.6 (m, aromatic) |

| (2-(Diphenylamino)ethyl)trimethylammonium Bromide | 1600 (C=C aromatic), 1220 (C–N) | 7.1–7.4 (m, aromatic), 3.4 (s, 9H, N–CH₃) |

Thermal and Stability Profiles

| Compound | TGA Decomposition Onset (°C) | Key Stability Features |

|---|---|---|

| This compound | ~200 | Hygroscopic; stable in dry conditions |

| Bis(2-chlorobenzyl)dimethylammonium Bromide | ~300 | Resistant to hydrolysis and oxidation |

| Dodecyldimethylammonium Bromide | ~250 | Stable in aqueous micellar solutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.